

Part 1: The Synthetic Keystone: Accessing the Pyrazole-5-Carbohydrazide Scaffold

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Compound of Interest

Compound Name: *4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide*

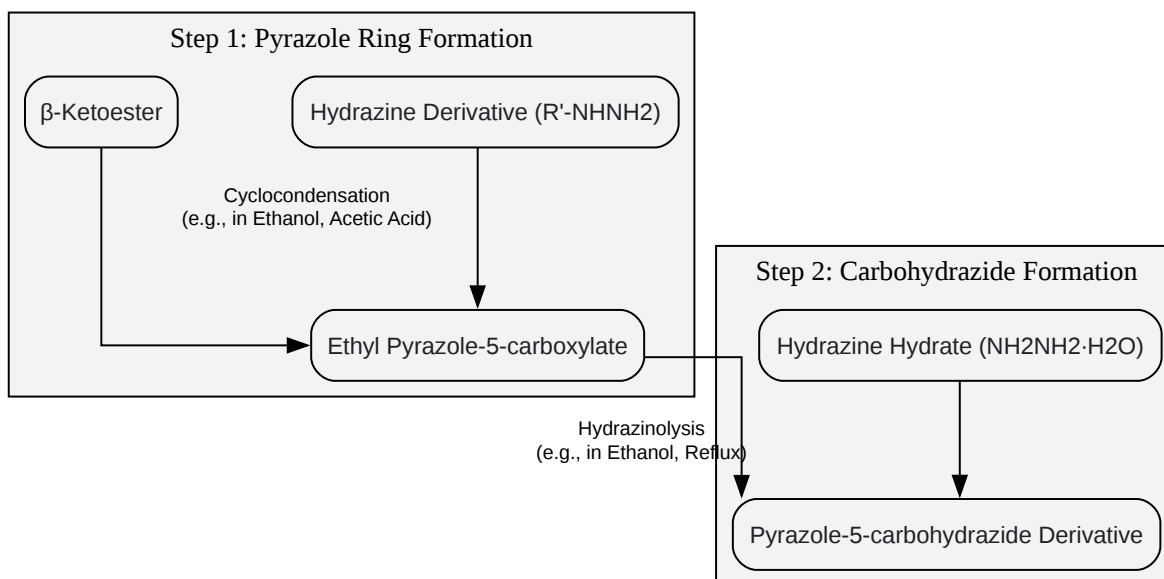
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The construction of the pyrazole-5-carbohydrazide core is a well-established process in synthetic organic chemistry, typically commencing with a 1,3-dicarbonyl compound. The most common approach involves the Knorr pyrazole synthesis, where a β -ketoester is condensed with a hydrazine derivative. This reaction reliably forms the pyrazole ring. The ester functional group at the C-5 position is then converted to the desired carbohydrazide, usually through reaction with hydrazine hydrate. This two-step process is efficient and highly versatile, allowing for substitutions on the pyrazole ring and the N-1 position.

General Synthetic Workflow



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Caption: General synthetic scheme for pyrazole-5-carbohydrazide derivatives.

Exemplary Protocol: Synthesis of 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide

This protocol is adapted from methodologies aimed at producing anticancer agents.[4] The rationale behind a two-step synthesis is control and purity. Forming the core pyrazole ring first before introducing the highly reactive hydrazine ensures cleaner reactions and simplifies purification. Using ethanol as a solvent is advantageous due to its ability to dissolve a wide range of organic reactants and its relatively low toxicity and cost.

Step 1: Synthesis of Ethyl 1-Arylmethyl-3-aryl-1H-pyrazole-5-carboxylate

- Reactant Preparation: Dissolve ethyl 2,4-dioxo-4-arylbutanoate (1.0 eq) and arylmethylhydrazine hydrochloride (1.0 eq) in absolute ethanol.

- **Reaction:** Add a catalytic amount of glacial acetic acid to the mixture. The acid catalyzes the condensation by protonating the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.
- **Reflux:** Heat the mixture to reflux for 6-8 hours. The elevated temperature provides the necessary activation energy for the cyclization and dehydration steps that form the aromatic pyrazole ring.
- **Work-up:** After cooling to room temperature, pour the reaction mixture into ice-water. The desired ethyl pyrazole-5-carboxylate product is typically insoluble in water and will precipitate.
- **Purification:** Collect the solid precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure ester intermediate.

Step 2: Synthesis of 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide

- **Reactant Preparation:** Suspend the purified ethyl pyrazole-5-carboxylate intermediate (1.0 eq) in absolute ethanol.
- **Hydrazinolysis:** Add an excess of hydrazine hydrate (8-10 eq). The large excess of hydrazine drives the nucleophilic acyl substitution reaction to completion, converting the ester to the carbohydrazide.
- **Reflux:** Heat the mixture to reflux for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture. The product, being less soluble than the starting ester, will often precipitate upon cooling.
- **Purification:** Collect the solid product by filtration, wash thoroughly with cold ethanol to remove any unreacted hydrazine hydrate, and dry under vacuum.

Part 2: Comparative Biological Evaluation

The true value of the pyrazole-5-carbohydrazide scaffold lies in its biological versatility. By modifying the substituents at the N-1 and C-3 positions of the pyrazole ring, researchers have

developed potent agents against cancer and microbial infections.

Anticancer Activity: A Focus on A549 Lung Cancer Cells

A significant body of research has focused on pyrazole-5-carbohydrazide derivatives as potential agents against non-small cell lung cancer, particularly the A549 cell line.^{[2][4][5]}

Studies show that many of these compounds exert their effect by inhibiting cell proliferation and inducing apoptosis (programmed cell death).^{[2][4]}

Structure-Activity Relationship (SAR) Insights:

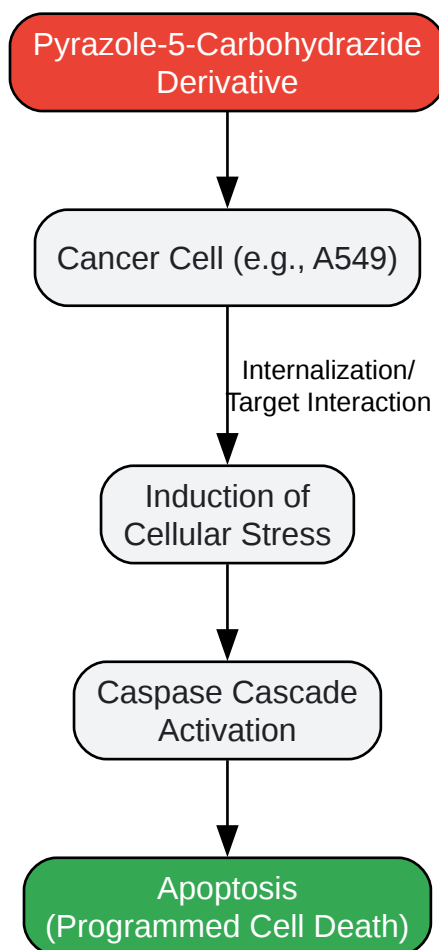
- **Lipophilicity:** A crucial factor for anticancer activity appears to be the compound's lipophilicity (logP value). Derivatives with logP values in the range of 3.12–4.94 have demonstrated superior inhibitory effects on A549 cell growth.^[4]
- **Aryl Substituents:** The nature and position of substituents on the aryl rings at the N-1 and C-3 positions significantly modulate activity. Electron-withdrawing groups, such as halogens (e.g., -Cl, -Br), on these phenyl rings are often associated with enhanced cytotoxic activity.^[5]
^[6] For instance, a 4-chlorophenyl group at C-3 is a common feature in active compounds.^[6]
- **N-1 Substituent:** An arylmethyl group at the N-1 position is a recurring structural motif in potent derivatives.^[4]

Comparative Performance of Anticancer Pyrazole-5-Carbohydrazide Derivatives

Compound Class/Derivative	Target Cell Line	IC ₅₀ (μM)	Key Structural Features	Reference
1-(4-chlorobenzyl)-3-(4-chlorophenyl) derivative	A549	~50	4-Cl on both benzyl and phenyl rings.	[6]
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl) derivative	NCIH460	32	Extended chain with phenoxy and hydroxyl groups at N-1.	[6]
Salicylaldehyde-pyrazole-carbohydrazide	A549	Not specified, but potent	Schiff base formation from the carbohydrazide.	[2]
Pyrazole hydrazide derivative	B16-F10 (Melanoma)	0.49	Specific hydrazide structure not detailed in abstract.	[6]
Pyrazole hydrazide derivative	MCF-7 (Breast)	0.57	Specific hydrazide structure not detailed in abstract.	[6]

Mechanism of Action: Apoptosis Induction

Many active pyrazole-5-carbohydrazide derivatives function by triggering the intrinsic apoptosis pathway within cancer cells. This process is often initiated by cellular stress, leading to the activation of a cascade of caspase enzymes that execute cell death.



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Caption: Simplified pathway of apoptosis induction by pyrazole derivatives.

Antimicrobial Activity

The pyrazole scaffold is a well-known component in antimicrobial agents.[7][8] The addition of the carbohydrazide moiety provides a template for developing new derivatives with significant antibacterial and antifungal properties.[9]

Structure-Activity Relationship (SAR) Insights:

- **Hydrazone Formation:** The carbohydrazide group is often derivatized into hydrazones (Schiff bases) by reacting it with various aldehydes. This modification can dramatically enhance antimicrobial potency. Hydrazones containing tolyl or dimethylaminobenzylidene moieties have shown remarkable activity.[7]

- Thioamide Derivatives: Conversion of the carbohydrazone to a carbothiohydrazone can also yield compounds with potent antimicrobial effects.[7]
- Fused Heterocycles: Some of the most potent antimicrobial agents are derived from using the carbohydrazone as a building block to synthesize more complex, fused heterocyclic systems like pyrazolyl-thiadiazines.[7]

Comparative Performance of Antimicrobial Pyrazole-Carbohydrazone Derivatives

Compound Class/Derivative	Target Microorganism	MIC ($\mu\text{g/mL}$)	Key Structural Features	Reference
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazone	Bacteria & Fungi	62.5-125 (antibacterial) 2.9-7.8 (antifungal)	Carbothiohydrazone and a tolyl hydrazone moiety.	[7]
5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazone	Bacillus subtilis	Potent (Exceeds Amoxicillin)	Benzofuran ring fused at C-5.	[9]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide	Escherichia coli (Gram -)	0.25	Hydrazinecarboxamide structure.	[10]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide	Streptococcus epidermidis (Gram +)	0.25	Nitro-substituted phenyl ring.	[10]

Part 3: Standard Biological Assay Protocol

To ensure data is reliable and reproducible, standardized assays are critical. The MTT assay is a cornerstone for evaluating the cytotoxic effects of potential anticancer compounds.

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The rationale is that viable cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

- **Cell Seeding:** Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂. This allows the cells to recover from plating and enter the exponential growth phase.
- **Compound Treatment:** Prepare serial dilutions of the pyrazole-5-carbohydrazide test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
- **Incubation:** Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
- **MTT Addition:** After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, only viable cells will convert the MTT to formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the purple formazan crystals.

- **Absorbance Reading:** Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Outlook

The pyrazole-5-carbohydrazide scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer and antimicrobial agents. Structure-activity relationship studies consistently show that strategic modification of the aryl substituents at the N-1 and C-3 positions, as well as derivatization of the carbohydrazide functional group, are key to enhancing biological potency.

Future research should focus on synthesizing more diverse libraries of these compounds, exploring a wider range of heterocyclic and aliphatic substituents to fine-tune their pharmacological profiles. Investigating dual-activity compounds, such as those with combined anticancer and anti-inflammatory properties, could lead to novel therapeutics with improved efficacy. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets of the most promising derivatives, paving the way for rational drug design and optimization.

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